methyl 3,3,3-trifluoro-2-{[(3-methoxyphenyl)carbonyl]amino}-N-[6-(propan-2-yl)-1,3-benzothiazol-2(3H)-ylidene]alaninate
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Overview
Description
Methyl 3,3,3-trifluoro-2-{[(3-methoxyphenyl)carbonyl]amino}-N-[6-(propan-2-yl)-1,3-benzothiazol-2(3H)-ylidene]alaninate is a complex organic compound that features a trifluoromethyl group, a benzothiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3,3-trifluoro-2-{[(3-methoxyphenyl)carbonyl]amino}-N-[6-(propan-2-yl)-1,3-benzothiazol-2(3H)-ylidene]alaninate typically involves multiple steps, including the formation of the trifluoromethyl group and the coupling of the benzothiazole ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-{[(3-methoxyphenyl)carbonyl]amino}-N-[6-(propan-2-yl)-1,3-benzothiazol-2(3H)-ylidene]alaninate undergoes various chemical reactions, including:
Cycloaddition Reactions: These reactions involve the addition of two or more unsaturated molecules to form a cyclic product.
Cyclocondensation Reactions: These reactions involve the formation of a ring structure through the condensation of two or more molecules.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylcyanamide, 2-aminothiazoline, and N-cyclohexylbenzamidine. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include thiazolo[3,2-a][1,3,5]triazine derivatives, dihydroimidazo[2,1-b]thiazol-5(6H)-one, and other heterocyclic compounds .
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-{[(3-methoxyphenyl)carbonyl]amino}-N-[6-(propan-2-yl)-1,3-benzothiazol-2(3H)-ylidene]alaninate has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: The compound’s potential pharmacological properties are of interest for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of methyl 3,3,3-trifluoro-2-{[(3-methoxyphenyl)carbonyl]amino}-N-[6-(propan-2-yl)-1,3-benzothiazol-2(3H)-ylidene]alaninate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The benzothiazole ring and methoxyphenyl group contribute to its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate: This compound shares the trifluoromethyl group and thiazole ring but differs in the substituents attached to the core structure.
Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-(1-methylpyrrol-2-yl)alaninate: Another similar compound with a trifluoromethyl group and different substituents, used in various chemical reactions.
Uniqueness
Methyl 3,3,3-trifluoro-2-{[(3-methoxyphenyl)carbonyl]amino}-N-[6-(propan-2-yl)-1,3-benzothiazol-2(3H)-ylidene]alaninate is unique due to its combination of a trifluoromethyl group, benzothiazole ring, and methoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H22F3N3O4S |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-[(3-methoxybenzoyl)amino]-2-[(6-propan-2-yl-1,3-benzothiazol-2-yl)amino]propanoate |
InChI |
InChI=1S/C22H22F3N3O4S/c1-12(2)13-8-9-16-17(11-13)33-20(26-16)28-21(19(30)32-4,22(23,24)25)27-18(29)14-6-5-7-15(10-14)31-3/h5-12H,1-4H3,(H,26,28)(H,27,29) |
InChI Key |
ZVBJNBSLHFEGOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(C(=O)OC)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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